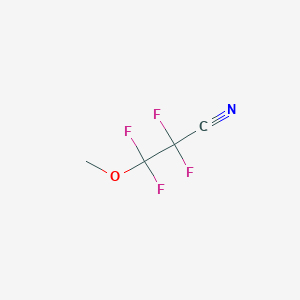
2,2,3,3-四氟-3-甲氧基丙腈
描述
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile, also known as TMFPN, is a chemical compound that is widely used in scientific research. It is a colorless liquid with a faint odor and is highly soluble in water. TMFPN is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
科学研究应用
锂离子电池电解液中的应用
2,2,3,3-四氟-3-甲氧基丙腈因其在锂离子电池中的潜在应用而受到研究。它与 3-(2-甲氧基乙氧基)丙腈和氟代碳酸乙烯酯一起用作新混合物的一部分,以制造安全的电解液。与传统电解液相比,这些电解液表现出高安全性、改进的与隔膜和电极的润湿性以及更好的倍率和循环性能,表明在锂离子电池中具有巨大的实际应用潜力 (Liu et al., 2016)。
废水处理
该化合物已参与废水处理的研究,特别是使用高级氧化工艺对 2,2,3,3-四氟-1-丙醇 (TFP) 的矿化和脱氟。为此目的设计了三相流化床反应器 (3P-FBR),集成了光氧化 (UV/H2O2) 和吸附过程,展示了 TFP 废水的有效矿化和脱氟 (Shih et al., 2013)。
催化
2,2,3,3-四氟-3-甲氧基丙腈衍生物已被合成并用于修饰钌配合物,显着影响其在闭环复分解 (RCM) 反应中的催化活性。观察到催化中心周围的位阻和改性酸的酸度会影响配合物形成各种类型双键的活性,证明了定制催化活性的潜力 (Lipovská et al., 2016)。
电化学应用
一项研究探索了在功能性电催化反应器 (ECR) 中使用该化合物的可能性,以实现从 2,2,3,3-四氟-1-丙醇中高选择性生产 2,2,3,3-四氟丙酸钠。该研究突出了 2,2,3,3-四氟-3-甲氧基丙腈在通过优化各种操作参数提高高附加值化学品产出方面的潜力 (Wang et al., 2014)。
安全和危害
2,2,3,3-Tetrafluoro-3-methoxypropanenitrile is considered hazardous. It is flammable, causes serious eye irritation, and is toxic if inhaled . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used .
属性
IUPAC Name |
2,2,3,3-tetrafluoro-3-methoxypropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F4NO/c1-10-4(7,8)3(5,6)2-9/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBSWDLUWUWJMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C#N)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608333 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77946-88-4 | |
| Record name | 2,2,3,3-Tetrafluoro-3-methoxypropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)







